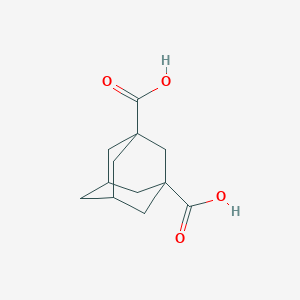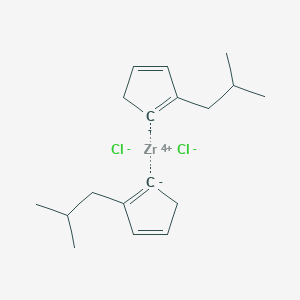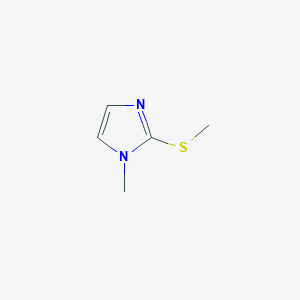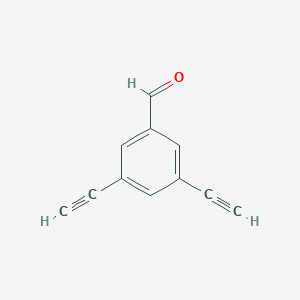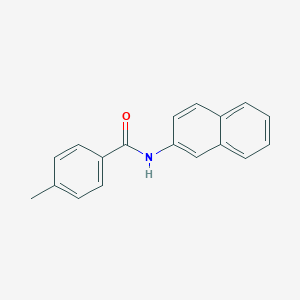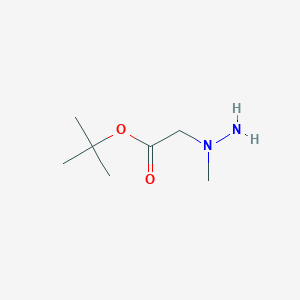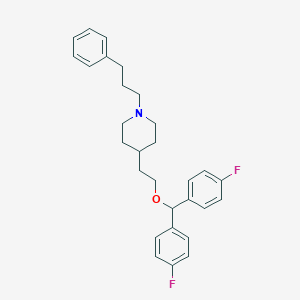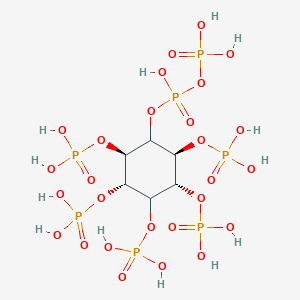
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate, also known as CPTP, is a compound that has been synthesized and studied for its potential applications in scientific research.
科学的研究の応用
Dynamic NMR Spectroscopy Applications : Research by Bangerter et al. (1998) explored the pseudorotation of oxaphosphetane diastereomers, providing insights into their conformations and decomposition kinetics, relevant for understanding the behavior of similar compounds in chemical reactions (Bangerter, Karpf, Meier, Rys, & Skrabal, 1998).
Bone Scanning Applications : Castronovo and Callahan (1972) investigated organo-phosphorus compounds, including phosphonate derivatives, as potential bone imaging agents, which could have implications for medical diagnostics (Castronovo & Callahan, 1972).
Biological Activity Studies : Maryanoff et al. (1987) synthesized a phosphonate analog of β-d-arabinose 1,5-bisphosphate, evaluating its biological activity. Such studies are crucial for developing new pharmaceuticals or biological tools (Maryanoff, Nortey, Inners, Campbell, Reitz, & Liotta, 1987).
Synthesis and Kinetic Studies : Nieschalk et al. (1996) worked on synthesizing fluorinated phosphonate analogs and studied their enzymatic reactions, contributing to the understanding of enzyme-substrate interactions (Nieschalk, Batsanov, O'Hagan, & Howard, 1996).
Enzymatic Synthesis and Kinetic Properties : Research by Stribling (1974) described the enzymic synthesis of phosphonomethyl isosteres and their interaction with various enzymes, which is significant for biochemical pathway analysis (Stribling, 1974).
Chiral Ligand Synthesis for Metal Complexes : Karasik et al. (2003) developed novel chiral bisphosphine ligands, important for catalysis and organometallic chemistry (Karasik, Naumov, Sinyashin, Belov, Novikova, Lönnecke, & Hey‐Hawkins, 2003).
Frustrated Lewis Pair Reactions : Yu et al. (2013) studied the reactions of diphenylphosphanylacetylene, revealing mechanisms of synergistic frustrated Lewis pair addition reactions, relevant for synthetic chemistry (Yu, Kehr, Daniliuc, & Erker, 2013).
Tandem Enzymatic Reactions : Gijsen and Wong (1995) reported on a one-pot reaction involving an enzymatic aldol and intramolecular reaction, contributing to methods in organic synthesis (Gijsen & Wong, 1995).
Enantiomeric Synthesis of Trihydroxypropylphosphonates : Wróblewski and Balcerzak (1998) focused on the synthesis of enantiomeric trihydroxypropylphosphonates, key for developing chiral compounds in pharmaceuticals (Wróblewski & Balcerzak, 1998).
Antiviral Activities of Novel Nucleosides : Choo et al. (2006) synthesized new classes of acyclic nucleoside phosphonates with potential antiviral applications, demonstrating the role of such compounds in therapeutic development (Choo, Beadle, Kern, Prichard, Keith, Hartline, Trahan, Aldern, Korba, & Hostetler, 2006).
特性
CAS番号 |
149714-25-0 |
|---|---|
製品名 |
(1r,2R,3S,4s,5R,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl trihydrogen diphosphate |
分子式 |
C6H19O27P7 |
分子量 |
740.02 g/mol |
IUPAC名 |
[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H19O27P7/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1?,2-,3+,4+,5-,6? |
InChIキー |
UPHPWXPNZIOZJL-UYSNGIAKSA-N |
異性体SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
正規SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
同義語 |
1-diphosphoinositol pentakisphosphate 1-DPIPK 5-diphosphoinositol pentakisphosphate diphosphoinositol pentakisphosphate PP-IP(5) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



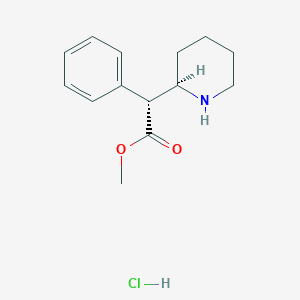

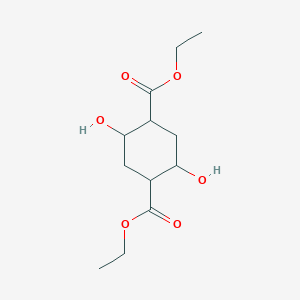
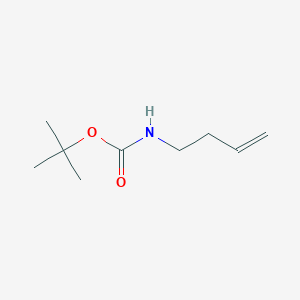
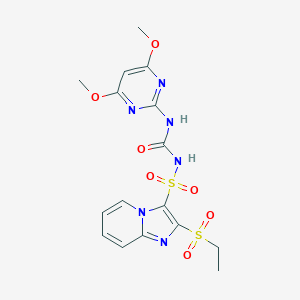
![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)
